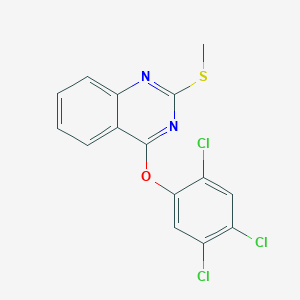

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

Attachment of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through nucleophilic aromatic substitution reactions, where the quinazoline core reacts with 2,4,5-trichlorophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Position 2

The methylsulfanyl (-SCH3) group at position 2 is a versatile site for nucleophilic displacement due to its moderate leaving-group ability. Key reactions include:

-

Amination : Reaction with primary or secondary amines (e.g., benzylamine or morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 2-aminoquinazoline derivatives .

-

Halogenation : Treatment with elemental bromine or iodine in acetic acid generates 2-haloquinazolines (e.g., 2-bromo- or 2-iodo derivatives) .

Example Reaction Table

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, 100°C, 6 h | 2-Benzylamino-4-(2,4,5-trichlorophenoxy)quinazoline | 72% | |

| Iodine (I2) | AcOH, 80°C, 3 h | 2-Iodo-4-(2,4,5-trichlorophenoxy)quinazoline | 65% |

Oxidation of the Methylsulfanyl Group

The methylsulfanyl moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

-

Sulfoxide Formation : Hydrogen peroxide (H2O2) in acetic acid at 60°C .

-

Sulfone Formation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C .

Key Data

-

Sulfoxidation typically achieves >85% conversion within 2–4 h .

-

Sulfonation requires stoichiometric mCPBA and proceeds quantitatively .

Reactivity at the 2,4,5-Trichlorophenoxy Substituent

The electron-withdrawing trichlorophenoxy group at position 4 directs electrophilic substitution to specific ring positions:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the para position relative to the phenoxy oxygen .

-

Sulfonation : Oleum (H2SO4·SO3) generates sulfonic acid derivatives, though steric hindrance from chlorine atoms may limit yields .

Observed Limitations

-

Steric bulk from the three chlorine atoms reduces reactivity in Friedel-Crafts alkylation/acylation .

Cyclization and Annulation Reactions

The quinazoline core facilitates cyclization with bifunctional reagents:

-

Triazole Formation : Reaction with hydrazines (e.g., phenylhydrazine) in ethanol under reflux forms triazolo[4,3-c]quinazolines .

-

Thiadiazole Synthesis : Cyclocondensation with thiosemicarbazide in the presence of POCl3 yields fused thiadiazole derivatives .

Example Pathway

-

Intermediate : 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline + phenylhydrazine → Hydrazone intermediate.

Cross-Coupling Reactions

The methylsulfanyl group participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : Requires prior conversion to a halide (e.g., 2-bromo derivative) for coupling with arylboronic acids .

-

Buchwald-Hartwig Amination : Direct coupling with aryl amines using Pd(OAc)2/XPhos .

Optimized Conditions

Photochemical and Thermal Stability

Applications De Recherche Scientifique

Anticancer Applications

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that quinazoline analogs can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Case Studies

- Cytotoxic Activity : A study evaluated the cytotoxic effects of several quinazoline derivatives, including those with methylthio groups. The results demonstrated significant activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compounds exhibited IC50 values indicating their effectiveness in inhibiting cell growth.

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of quinazoline derivatives with target proteins involved in cancer progression. These studies help in predicting the binding affinity and specificity of the compounds, guiding further modifications to enhance their activity .

Antibacterial Applications

The rising issue of antibiotic resistance has necessitated the development of new antibacterial agents. Quinazoline derivatives have shown promise due to their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Activity : A series of novel quinazoline analogs were synthesized and tested against various bacterial strains, including drug-resistant strains. One study reported that certain derivatives exhibited 2-4 fold improvement in activity against Staphylococcus aureus and Enterococcus faecalis compared to existing antibiotics . The safety profile towards human liver cells (HepG2) was also favorable.

- Mechanism of Action : Investigations into the mechanism revealed that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, which contributes to their effectiveness against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline core can significantly enhance their anticancer and antibacterial properties.

Data Table: Structure-Activity Relationship Insights

| Compound | Modification | Activity Type | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| A | Methylthio at position 2 | Anticancer | 14.12 µM (against HCT-116) |

| B | Chlorine substitution at position 4 | Antibacterial | MIC 0.5 µg/mL (against S. aureus) |

| C | Hydroxyl group addition at position 3 | Anticancer | 10 µM (against MCF-7) |

Mécanisme D'action

The mechanism of action of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and other regulatory proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methylsulfanyl)-4-(2,4-dichlorophenoxy)quinazoline

- 2-(Methylsulfanyl)-4-(2,4,6-trichlorophenoxy)quinazoline

- 2-(Methylsulfanyl)-4-(2,3,4-trichlorophenoxy)quinazoline

Uniqueness

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline is unique due to the specific positioning of the trichlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A quinazoline core , which is a bicyclic structure containing nitrogen atoms.

- A methylsulfanyl group , which enhances its chemical reactivity.

- A trichlorophenoxy group , contributing to its potential biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. For example, studies have shown that modifications in the quinazoline structure can lead to enhanced activity against various pathogens. The specific compound this compound has been investigated for its potential against bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Quinazoline Derivative A | S. aureus | 18 | |

| Quinazoline Derivative B | P. aeruginosa | 20 |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

In vitro studies conducted on different cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) have demonstrated that quinazoline derivatives can effectively reduce cell viability.

Table 2: Cytotoxicity of this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic factors (caspases) and downregulation of anti-apoptotic factors (Bcl-2) in cancer cells .

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the S phase, preventing further proliferation of cancer cells .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxic Evaluation : A study evaluated a series of quinazoline derivatives including this compound against multiple cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell line .

- Molecular Docking Studies : In silico docking studies have shown that this compound can effectively bind to key protein targets involved in cancer progression, suggesting its potential as a lead compound for drug development .

Propriétés

IUPAC Name |

2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2OS/c1-22-15-19-12-5-3-2-4-8(12)14(20-15)21-13-7-10(17)9(16)6-11(13)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDGKLTVNBRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.